molecular formula C10H15NO B1658245 (1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-31-7

(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B1658245
CAS RN: 60206-31-7
M. Wt: 165.23
InChI Key: NNHFTFHUHOLHDK-UHFFFAOYSA-N
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Description

“(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one” is a tropane alkaloid . Tropane alkaloids are a class of alkaloids and secondary metabolites that contain a tropane ring in their chemical structure .


Synthesis Analysis

There are several synthetic approaches to enantiomerically pure 8-Azabicyclo[3.2.1]octane derivatives . The tropane alkaloid family contains a large array of natural products sharing a common 8-azobicyclo[3.2.1]octane skeleton . The synthesis of these compounds has contributed significantly to the development of organic chemistry .


Molecular Structure Analysis

The molecular structure of “(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one” can be analyzed using various techniques. For example, X-ray crystallography can be used to investigate its absolute molecular configuration .


Chemical Reactions Analysis

The chemical reactions involving “(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one” can be complex and varied. For instance, homochiral bicyclic isoxazolidinylpyridin-4 (1H)-ones have been synthesized by an intramolecular nitrone cycloaddition process, starting from homochiral β-amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one” can be determined using various analytical techniques. For instance, its molecular weight is 139.19 g/mol .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This process has been successfully demonstrated on a multi-kilogram scale .

Drug Discovery

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Total Synthesis of Target Molecules

The unique structure of 2-azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . However, this Minireview summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .

Traditional Chinese Herbal Medicine

Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

properties

IUPAC Name

8-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHFTFHUHOLHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240172
Record name 8-(2-Propen-1-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-allyl-8-azabicyclo[3.2.1]octan-3-one

CAS RN

60206-31-7
Record name 8-(2-Propen-1-yl)-8-azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60206-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Propen-1-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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